2-(3,4-Dichlorophenyl)-1-fluoronaphthalene
Description
Contextualizing 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene within Polycyclic Aromatic Hydrocarbons (PAHs) and Halogenated Aromatics
This compound belongs to the broad class of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene (B1677914), with its two fused rings, is the simplest PAH. wikipedia.orgepa.gov PAHs are naturally occurring in fossil fuels and are also products of incomplete combustion of organic materials. wikipedia.orgepa.gov
The subject of this article is more specifically a halogenated polycyclic aromatic hydrocarbon (HPAH). HPAHs are derivatives of PAHs where one or more hydrogen atoms are replaced by halogen atoms, such as chlorine, bromine, or fluorine. mdpi.com These compounds are of increasing interest due to their distinct properties compared to their parent PAHs. nih.gov
| Characteristic | Polycyclic Aromatic Hydrocarbons (PAHs) | Halogenated Aromatic Hydrocarbons |
|---|---|---|
| Structure | Multiple fused aromatic rings | Aromatic rings with one or more halogen substituents |
| Polarity | Generally non-polar | Polarity is influenced by the type and position of halogens |
| Natural Occurrence | Found in coal, crude oil, and as byproducts of combustion epa.gov | Primarily of anthropogenic origin |
| Research Interest | Environmental science, toxicology, materials science | Medicinal chemistry, materials science, environmental chemistry |
Significance of Halogenation Patterns on Naphthalene Cores for Chemical Research
The specific pattern of halogenation on a naphthalene core is a critical determinant of its chemical and physical properties. The introduction of electron-withdrawing groups like fluorine and chlorine can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This tuning of electronic properties is a cornerstone of modern materials science, particularly in the design of organic semiconductors. mdpi.comresearchgate.net
The position of the halogen atoms also influences the molecule's reactivity and potential for intermolecular interactions in the solid state. For instance, different isomers of a halogenated naphthalene can exhibit vastly different crystal packing, which in turn affects material properties like charge mobility. The substitution pattern can also direct further chemical modifications, allowing for the synthesis of more complex molecules.
| Compound | Halogen(s) | Notable Effects and Research Areas |
|---|---|---|
| 1-Fluoronaphthalene (B124137) | Fluorine | Used in the synthesis of pharmaceuticals and as a calibration compound. chemicalbook.comwikipedia.org |
| Perfluorohalogenated naphthalenes | Multiple Fluorine and other Halogens | Exhibit unique intermolecular interactions like σ-hole and π-hole bonding. rsc.org |
| Core-chlorinated Naphthalene Diimides | Chlorine | Investigated as n-type organic semiconductors with enhanced air stability. mdpi.comresearchgate.net |
Research Gaps and Opportunities for this compound Studies
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While basic chemical identifiers and computed properties for this molecule and its isomers are available, there is a notable absence of published research detailing its synthesis, spectroscopic characterization, crystal structure, or specific applications. guidechem.comnih.gov
This lack of information presents a number of opportunities for future research. The unique combination of a fluoronaphthalene core and a dichlorophenyl substituent suggests several potential avenues of investigation:
Synthesis and Characterization: The development of a robust synthetic route to this compound would be the first crucial step. This would be followed by a thorough characterization of its physicochemical properties, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).
Materials Science Applications: Given the known effects of fluorination and chlorination on the electronic properties of aromatic compounds, this molecule could be a candidate for applications in organic electronics. mdpi.comresearchgate.net Studies on its thin-film properties, crystal structure, and performance in organic field-effect transistors (OFETs) could reveal its potential as an organic semiconductor.
Medicinal Chemistry Building Block: Halogenated aromatic compounds are prevalent in many pharmaceuticals. The specific substitution pattern of this compound could make it a valuable intermediate in the synthesis of novel bioactive molecules.
Computational Studies: In the absence of experimental data, computational modeling could provide initial insights into the molecule's geometry, electronic structure, and potential intermolecular interactions. These theoretical studies could help guide future experimental work.
Structure
3D Structure
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-8-6-11(9-15(14)18)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H |
InChI Key |
LQAKKOGZEAMATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3,4 Dichlorophenyl 1 Fluoronaphthalene and Analogues
Precursor Synthesis and Functionalization Strategies
The assembly of the target molecule begins with the preparation of its two core components: the substituted naphthalene (B1677914) scaffold and the substituted phenyl moiety. The strategies for synthesizing these precursors must allow for the precise installation of the required functional groups in the correct positions.
Synthesis of Substituted Naphthalene Scaffolds (e.g., 1-fluoronaphthalene (B124137) derivatives)
The creation of functionalized naphthalene cores is a foundational aspect of this synthetic challenge. A variety of methods are available, ranging from the functionalization of naphthalene itself to the construction of the bicyclic system from simpler precursors.
One of the most direct routes to 1-fluoronaphthalene involves the electrophilic fluorination of naphthalene. Modern fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are effective for this transformation. The reaction of naphthalene with Selectfluor® in an appropriate solvent like acetonitrile (B52724) can regioselectively yield 1-fluoronaphthalene. oup.com Another N-F fluorinating reagent, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has also been shown to be highly effective for the site-selective fluorination of polycyclic aromatic hydrocarbons, converting naphthalene to 1-fluoronaphthalene in high yield. oup.com
Alternative classical methods include the Balz-Schiemann reaction, which proceeds via a diazonium salt. In this approach, 1-naphthylamine (B1663977) is diazotized with nitrous acid in the presence of a fluorine source like fluoroboric acid or its salts. The resulting diazonium fluoroborate salt is then thermally decomposed to produce 1-fluoronaphthalene. google.com This process offers a reliable, albeit multi-step, pathway to the desired fluorinated scaffold. google.com
The synthesis of more complex substituted naphthalenes can be achieved through various synthetic routes, including cycloaddition reactions and electrophilic cyclizations of specifically designed precursors. acs.org These methods provide access to a wide array of polysubstituted naphthalenes, which can then be further functionalized as needed. acs.org
| Method | Reagents | Key Features |
| Direct Fluorination | Naphthalene, Selectfluor® or similar N-F reagents | High regioselectivity for the 1-position; mild reaction conditions. oup.com |
| Balz-Schiemann Reaction | 1-Naphthylamine, Nitrous Acid, Fluoroboric Acid | Multi-step classical method involving a diazonium salt intermediate. google.com |
| Electrophilic Cyclization | Arene-containing propargylic alcohols, Halogenating agent (e.g., ICl, Br₂) | Builds the naphthalene ring, allowing for incorporation of various substituents. |
Synthesis of Substituted Phenyl Moieties (e.g., 3,4-dichlorophenyl building blocks)
The 3,4-dichlorophenyl fragment is another critical precursor. For its incorporation into the final molecule, particularly through cross-coupling reactions, it is often prepared as an organometallic reagent or a halide. A common and highly useful building block is 3,4-dichlorophenylboronic acid, which is a key component in Suzuki-Miyaura coupling reactions. The synthesis of this boronic acid can be achieved from 1,2-dichlorobenzene (B45396) via lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.
Other important 3,4-dichlorophenyl building blocks include organozinc and organotin reagents, which are used in Negishi and Stille couplings, respectively. These can be prepared from 3,4-dichlorobromobenzene or 3,4-dichloroiodobenzene through reaction with zinc metal or an organotin compound.
Cross-Coupling Reactions for Aryl-Naphthalene Linkage Formation
The central step in the synthesis of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is the formation of the carbon-carbon bond between the naphthalene and phenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Suzuki-Miyaura Coupling and Variants for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. acs.orgnih.gov In the context of the target molecule, this reaction would involve the coupling of a 1-fluoro-2-halonaphthalene (e.g., 2-bromo-1-fluoronaphthalene) with 3,4-dichlorophenylboronic acid.
The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst, in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov
Recent advancements have focused on developing more active and stable catalyst systems, including those that can couple less reactive aryl chlorides. The choice of ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as protodeboronation of the boronic acid. nih.govchemrxiv.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the coupling.
| Coupling Partners | Catalyst System | Base | Key Advantage |
| 2-Bromo-1-fluoronaphthalene + 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or KOt-Bu | High functional group tolerance, stable reagents. acs.orgnih.gov |
| 1-Fluoro-2-naphthalenetriflate + 3,4-Dichlorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Utilizes triflates as coupling partners. |
Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)
While the Suzuki-Miyaura coupling is often preferred, other metal-catalyzed reactions offer valuable alternatives.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.org This reaction can be particularly useful when milder conditions are required or when the corresponding boronic acid is unstable. The synthesis would involve coupling an organozinc derivative, such as (3,4-dichlorophenyl)zinc chloride, with 2-bromo-1-fluoronaphthalene, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi reaction is known for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org
The Stille reaction employs organotin (stannane) reagents. wikipedia.org A key advantage of organostannanes is their stability to air and moisture and their compatibility with a wide range of functional groups. nrochemistry.com The reaction would couple a stannane (B1208499) like tributyl(3,4-dichlorophenyl)stannane with 2-bromo-1-fluoronaphthalene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org Recent developments have focused on using co-catalysts, such as copper(I) salts, to accelerate the reaction and improve selectivity.
| Reaction | Phenyl Reagent | Naphthalene Reagent | Catalyst | Noteworthy Feature |
| Negishi Coupling | (3,4-Dichlorophenyl)zinc halide | 2-Halo-1-fluoronaphthalene | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent. wikipedia.orgchinesechemsoc.org |
| Stille Coupling | Tributyl(3,4-dichlorophenyl)stannane | 2-Halo-1-fluoronaphthalene | Pd(0) complex | High functional group tolerance; toxic reagents. wikipedia.orgnrochemistry.com |
Regioselective Halogenation and Fluorination Techniques on Naphthalene Systems
The precise placement of halogen atoms on the naphthalene scaffold is crucial for both the synthesis of precursors for cross-coupling and for the direct introduction of fluorine.
Regioselective halogenation of naphthalene derivatives can be achieved using various reagents and conditions. For instance, the use of N-halosuccinimides (NBS, NCS, NIS) provides a convenient method for bromination, chlorination, and iodination of arenes under mild conditions. organic-chemistry.org The regioselectivity is governed by the electronic and steric properties of the substituents already present on the naphthalene ring. For many naphthalene derivatives, electrophilic halogenation preferentially occurs at the C1 (α) position. To obtain a 2-halo-1-fluoronaphthalene for cross-coupling, one might need to employ a directing group strategy or start with a pre-functionalized naphthalene derivative.
Modern fluorination chemistry offers several methods for the direct introduction of fluorine atoms. As mentioned earlier, electrophilic fluorinating agents like Selectfluor® are highly effective for the regioselective fluorination of electron-rich aromatic rings. mdpi.com Studies have shown that the direct fluorination of naphthalene with such reagents predominantly yields 1-fluoronaphthalene. oup.com Achieving fluorination at the C2 position directly can be more challenging and may require more advanced strategies, such as transition metal-catalyzed C-H activation/fluorination. The development of new reagents and catalytic systems for precise and regioselective fluorination remains an active area of research, driven by the significant impact of fluorine on the properties of bioactive molecules. mdpi.comnih.gov Enzymatic halogenation, using enzymes like FAD-dependent halogenases, is an emerging strategy that can offer exceptional regioselectivity for the halogenation of aromatic compounds. nih.govnih.gov
Direct and Indirect Fluorination Methods
The introduction of a fluorine atom onto the naphthalene scaffold is a critical step in the synthesis of this compound. Both direct and indirect methods are employed for this purpose, each with distinct advantages and limitations.
Direct fluorination involves the reaction of a suitable naphthalene precursor with a highly reactive fluorinating agent. One such method is the treatment of a naphthalene derivative with elemental fluorine, typically diluted with an inert gas, in an inert solvent. google.com This process can lead to a mixture of mono-, di-, and trifluorinated products, with the degree of substitution increasing with reaction time. google.com While direct, this method can suffer from a lack of selectivity and the harsh reaction conditions required.
| Reactant | Fluorinating Agent | Solvent | Products | Reference |
| Naphthalene derivatives (e.g., methoxy-substituted) | Elemental Fluorine (diluted) | Inert Solvent | Mixture of mono-, di-, and trifluoro compounds | google.com |
Indirect methods for fluorination are often preferred due to their greater control and selectivity. A classic and widely used indirect route is the Balz-Schiemann reaction, which involves the diazotization of a primary aromatic amine. In the context of synthesizing a 1-fluoronaphthalene derivative, this would begin with 1-naphthylamine. The amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. guidechem.comchemicalbook.comgoogle.com This intermediate is then reacted with fluoroboric acid (HBF₄) or its salts to yield a diazonium fluoroborate. guidechem.comchemicalbook.comgoogle.com Subsequent thermal decomposition of the dried diazonium salt fluoroborate results in the formation of 1-fluoronaphthalene, with nitrogen gas and boron trifluoride as byproducts. guidechem.comchemicalbook.com This multi-step process is generally reliable and provides good yields of the desired fluorinated product.
| Starting Material | Reagents | Intermediate | Product | Yield | Reference |
| 1-Naphthylamine | 1. HCl, NaNO₂; 2. HBF₄ | Naphthalene-1-diazonium fluoroborate | 1-Fluoronaphthalene | Not specified | google.com |
| Methylnaphthylamine | 1. HCl, NaNO₂; 2. HBF₄ | Methylnaphthylamine diazonium salt fluoroborate | 1-Fluoronaphthalene | ~69g from 100g starting material | guidechem.com |
Targeted Chlorination Strategies for Aryl Groups
The introduction of the 3,4-dichloro substitution pattern on the phenyl ring of the target molecule requires precise chlorination strategies. While direct chlorination of an unsubstituted phenylnaphthalene precursor is conceivable, achieving the desired regioselectivity can be challenging. A more common and controlled approach is to utilize a starting material that already contains the desired dichlorophenyl moiety.
Cross-coupling reactions are a powerful tool for this purpose. For instance, a Suzuki or similar palladium-catalyzed coupling reaction could be envisioned between a 1-fluoronaphthalene-2-boronic acid derivative and 3,4-dichlorobromobenzene. This strategy ensures that the chlorine atoms are correctly positioned from the outset. A related synthesis for 2-(3,4-dichlorophenyl)-4-fluoroaniline employs a copper-catalyzed reaction involving 2-bromo-4-fluoroacetanilide and 3,4-dichlorobromobenzene in the presence of Rieke Zinc. patsnap.com This highlights the principle of using a pre-halogenated coupling partner to achieve the target substitution pattern.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product Type | Reference |
| 2-bromo-4-fluoroacetanilide | 3,4-dichlorobromobenzene | CuBr·SMe₂, Rieke Zn | 2-(3,4-dichlorophenyl)-4-fluoroacetanilide | patsnap.com |
| (Hetero)aryl Lithium Compounds | Aryl Chlorides | Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos | Biaryl and Heterobiaryl compounds | organic-chemistry.org |
| Arylboronic Acids | Aryl Chlorides | Pd catalyst | Arylboronic acids/Biaryls | organic-chemistry.org |
This approach of coupling pre-functionalized aromatic rings is a cornerstone of modern organic synthesis, offering high levels of control and predictability in the final product structure.
Alternative and Emerging Synthetic Pathways
Beyond the more established methods, several alternative and emerging synthetic pathways offer potential routes to this compound and its analogues. These methods often provide novel disconnections and can be advantageous in terms of step economy or functional group tolerance.
Diazotization and Halogen Displacement Reactions
As mentioned in the context of indirect fluorination, diazotization of an amino group on the naphthalene ring is a robust method for introducing a halogen. The process begins with the conversion of a naphthylamine to a diazonium salt using nitrous acid. guidechem.comgoogle.com This diazonium salt is a versatile intermediate that can undergo displacement with various halides. For the synthesis of the target compound, 2-(3,4-Dichlorophenyl)-1-aminonaphthalene would be the required precursor.
The general steps for this transformation are:
Diazotization : Reaction of the primary amine with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C) to form the diazonium salt. guidechem.comchemicalbook.com
Halogen Displacement : Introduction of a halide source. For fluorination, this is typically achieved through the Balz-Schiemann reaction using fluoroboric acid, followed by thermal decomposition. guidechem.comchemicalbook.comgoogle.com
This pathway is particularly useful as the amino group can be a directing group in earlier synthetic steps, and its conversion to a halide is often a high-yielding transformation.
| Precursor | Key Transformation | Reagents | Product | Reference |
| 1-Naphthylamine | Diazotization followed by fluoro-de-diazoniation | 1. Acid, NaNO₂; 2. HBF₄, Heat | 1-Fluoronaphthalene | guidechem.comchemicalbook.comgoogle.com |
| 1-Naphthylamine | Diazotization followed by reaction with fluoroboric or fluorophosphoric acid | 1. Nitrous acid source; 2. HBF₄ or HPF₆, Heat | 1-Fluoronaphthalene | google.com |
Radical-Mediated Synthetic Approaches
Radical chemistry offers an alternative to traditional ionic or transition-metal-catalyzed reactions for the formation of C-C bonds. Radical-mediated approaches for biaryl synthesis can be particularly effective and may offer different reactivity patterns.
One emerging strategy is the direct radical arylation of unactivated arenes. For example, the use of phenylhydrazine (B124118) as an initiator can generate aryl radicals through a base-promoted homolytic aromatic substitution (BHAS) mechanism. organic-chemistry.org In the context of the target molecule, a radical generated from a 3,4-dichlorobenzene derivative could potentially be used to arylate a 1-fluoronaphthalene substrate. This approach avoids the need for pre-functionalization (e.g., boronic acids or organometallic reagents) on one of the coupling partners, making it a more atom-economical process. These reactions are an active area of research and provide a modern alternative for the construction of challenging biaryl linkages. organic-chemistry.org
| Reaction Type | Aryl Source | Arene | Key Features | Reference |
| Direct Radical Arylation | Phenylhydrazine (initiator) | Unactivated Arenes | Base-promoted homolytic aromatic substitution (BHAS) | organic-chemistry.org |
Elucidating the Chemical Reactivity and Transformation Pathways of 2 3,4 Dichlorophenyl 1 Fluoronaphthalene
Electrophilic Aromatic Substitution (EAS) on Halogenated Naphthalenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The naphthalene (B1677914) ring system is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org Substitution on an unsubstituted naphthalene ring preferentially occurs at the C1 (alpha) position, as the resulting arenium ion is better stabilized by resonance, with more structures that preserve the aromaticity of the second ring. wordpress.comyoutube.com However, the presence of substituents dramatically alters this landscape.
Influence of Halogen Substituents on Regioselectivity and Reactivity
In 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene, the naphthalene core is decorated with multiple halogen atoms and a phenyl group, each exerting its own electronic influence. Halogens as substituents on an aromatic ring have a dual role: they are deactivating due to their inductive electron-withdrawing effect (-I effect), but they are ortho-, para-directing because their lone pairs can be donated into the ring through resonance (+R effect). wikipedia.org
Fluorine at C1: The fluorine atom at the C1 position deactivates the naphthalene system towards electrophilic attack. As an ortho-, para-directing group, it would direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is already occupied. Therefore, the primary directing influence of the C1-fluoro group is towards the C4 position.
2-(3,4-Dichlorophenyl) Group: This group is also strongly deactivating due to the inductive effect of the two chlorine atoms on the phenyl ring. As a whole, the phenylnaphthalene system's reactivity is complex. A substituent at the C2 position of naphthalene generally directs incoming electrophiles to the C1 position. researchgate.net
The ultimate regioselectivity of an EAS reaction on this molecule would be a complex outcome of these competing directing effects. The C4 position is activated by the C1-fluoro group, while other positions like C5 and C8 on the second ring are also potential sites for attack, typical for substituted naphthalenes. researchgate.net Predicting the major product without experimental data is challenging, as it depends on the specific electrophile and reaction conditions, which can favor one directing influence over another.
| Substituent on Naphthalene Core | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| 1-Fluoro | -I (Inductive), +R (Resonance) | Deactivating | ortho, para (to C2 and C4) |
| 2-Aryl (e.g., Dichlorophenyl) | -I (Inductive) | Deactivating | Primarily to C1 and C3 |
| Combined System | Overall deactivation. Likely substitution sites are C4, C5, or C8, depending on the balance of electronic and steric factors. |
Investigation of Reaction Kinetics and Thermodynamics
The kinetics of EAS reactions are heavily influenced by the stability of the arenium ion intermediate. Because all substituents on this compound are deactivating, the rate of electrophilic substitution is expected to be significantly slower than that of unsubstituted naphthalene.
The distinction between kinetic and thermodynamic control is crucial in naphthalene chemistry, as exemplified by its sulfonation. stackexchange.com
Kinetic Control: At lower temperatures, the reaction is faster and favors the formation of the product with the lowest activation energy. For naphthalene, this is the α-product.
Thermodynamic Control: At higher temperatures, the reversible reaction favors the formation of the most stable product. For naphthalene sulfonate, the β-isomer is thermodynamically favored because it minimizes steric repulsion. stackexchange.com
For this compound, any electrophilic attack would be subject to similar considerations. An attack at the C4 position, while electronically favored by the fluorine, would introduce significant steric hindrance with the peri-hydrogen at C5. An attack on the other ring (e.g., at C5 or C8) might be sterically less hindered but electronically less favored. The final product distribution would depend on a delicate balance between these kinetic and thermodynamic factors.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, although concerted mechanisms have also been proposed. researchgate.netkhanacademy.org
Role of Fluorine in SNAr Activation and Mechanism
For this compound, the fluorine atom at the C1 position is the prime site for SNAr. Its high electronegativity activates this position for nucleophilic attack, making it the most probable leaving group in such a reaction. The dichlorophenyl group at C2, being electron-withdrawing, would further enhance the electrophilicity of the naphthalene ring, thereby facilitating the SNAr reaction.
| Halogen Leaving Group (X) | C-X Bond Strength (kJ/mol) | Electronegativity of X | Relative Rate of SNAr |
|---|---|---|---|
| F | ~485 | 3.98 | Highest |
| Cl | ~340 | 3.16 | Lower |
| Br | ~285 | 2.96 | Lower |
| I | ~210 | 2.66 | Lowest |
General trend of halogen reactivity in SNAr reactions. The rate is dominated by the activation of the aromatic ring by the electronegative halogen, not by the bond strength of the leaving group. masterorganicchemistry.com
Reaction with Various Classes of Nucleophiles
The SNAr reaction of this compound is expected to proceed with a variety of nucleophiles. The choice of nucleophile is broad, encompassing oxygen, nitrogen, and sulfur-based species.
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can react to form ethers and phenols, respectively.
Nitrogen Nucleophiles: Ammonia (NH₃) and primary or secondary amines (RNH₂ or R₂NH) can be used to synthesize anilines and their derivatives.
Sulfur Nucleophiles: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are particularly effective nucleophiles due to the high polarizability and nucleophilicity of sulfur. acsgcipr.orgchemistrysteps.com DFT studies on the reaction between fluoronaphthalenes and methylthiolate have provided insight into the concerted mechanism of this class of SNAr reactions. researchgate.net
The reaction would involve the displacement of the fluoride (B91410) at the C1 position by the incoming nucleophile, yielding a 1-substituted-2-(3,4-dichlorophenyl)naphthalene derivative.
Redox Chemistry and Radical Pathways
The redox chemistry of halogenated aromatic compounds involves electron transfer processes that can generate radical ions. These reactive intermediates can undergo various subsequent reactions. The multiple halogen substituents on this compound make it susceptible to both reduction and oxidation under specific conditions.
Oxidation Reactions and Characterization of Intermediate Species
The oxidation of polychlorinated aromatic hydrocarbons, including compounds structurally related to this compound, typically proceeds through pathways involving hydroxylation and subsequent ring cleavage. While specific studies on this exact molecule are not prevalent, established principles of aromatic compound oxidation allow for the prediction of its likely transformation products.
Oxidative processes can be initiated by enzymatic systems, such as cytochrome P450 monooxygenases, or by chemical oxidants. nih.gov The reaction often begins with the formation of an epoxide intermediate across one of the double bonds in the naphthalene ring system. This epoxide can then rearrange to form a hydroxylated derivative (a phenol). For this compound, hydroxylation could occur on either the naphthalene or the dichlorophenyl ring. Further oxidation can introduce additional hydroxyl groups, leading to diols, or oxidize the hydroxylated intermediates into quinones. Under aggressive oxidative conditions, these aromatic rings can undergo cleavage, breaking down the molecule into smaller, aliphatic carboxylic acids. nih.gov
The characterization of these transient and stable oxidation products relies on a combination of analytical techniques.
Interactive Table: Potential Oxidation Products and Characterization Methods Select a potential product from the dropdown menu to see the likely analytical techniques for its characterization.
Reduction Processes and Derivatization into Novel Analogues
Reduction reactions of this compound primarily involve the halogen substituents. The carbon-chlorine bonds are generally more susceptible to reduction than the carbon-fluorine bond due to lower bond dissociation energy. Catalytic hydrogenation or reaction with reducing metals can lead to reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov This process can yield a series of partially dechlorinated intermediates and ultimately, 2-phenyl-1-fluoronaphthalene.
This reductive process is also a pathway for creating novel analogues. By controlling the reaction conditions, specific chlorine atoms can be selectively removed, or the resulting dechlorinated positions can serve as sites for further chemical modification. For instance, the creation of organometallic intermediates from the C-Cl bonds could allow for cross-coupling reactions to introduce new functional groups, thereby derivatizing the original molecule into a wide array of novel analogues with potentially different electronic and steric properties. The synthesis of complex perfluorohalogenated naphthalenes demonstrates the feasibility of extensive derivatization on the naphthalene core. rsc.org
Mechanistic Studies of Free Radical Formation and Propagation
Free radical reactions are characterized by a three-phase chain reaction mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.org For halogenated aromatic compounds, the initiation step often involves the homolytic cleavage of a carbon-halogen bond, which can be induced by ultraviolet (UV) radiation or high temperatures. libretexts.org
Initiation: The C-Cl bond in this compound would be the most likely site for initial cleavage, forming a dichlorophenylnaphthalene radical and a chlorine radical.
Propagation: The highly reactive aryl radical can then propagate the chain reaction. A common propagation step involves the radical abstracting a hydrogen atom from a nearby molecule (e.g., a solvent), creating a new radical that continues the chain. lumenlearning.commasterorganicchemistry.com Alternatively, the radical could react with other species present in the medium. Studies on similar compounds show that reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can also attack the aromatic ring, leading to hydroxylated radical adducts. nih.gov
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgchemistrysteps.com This is a rare event due to the low concentration of radicals but is the ultimate fate of the radical species.
Table 3.3.3: Hypothetical Free Radical Chain Reaction Mechanism
| Stage | Description | Example Reaction |
| Initiation | Formation of initial radicals via homolytic cleavage of the weakest bond, typically induced by UV light or heat. | Ar-Cl + hv → Ar• + Cl• |
| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | Ar• + R-H → Ar-H + R• |
| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. | Ar• + Cl• → Ar-Cl |
Ar represents the 2-(1-fluoronaphthalen-2-yl)-phenyl radical moiety.
Photochemical Reactivity and Light-Induced Transformations
The absorption of light energy can induce significant chemical changes in this compound, leading to a range of photoproducts through various transformation pathways.
Excited State Chemistry and Photophysical Processes of Halogenated Naphthalenes
Like other aromatic molecules, halogenated naphthalenes exhibit distinct photophysical behaviors upon absorption of UV radiation. arxiv.org The process begins with the excitation of a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). researchgate.net
From the excited singlet state, the molecule can undergo several processes:
Fluorescence: The molecule can relax back to the ground state by emitting a photon.
Internal Conversion (IC): A non-radiative transition to a lower energy electronic state of the same multiplicity (e.g., S₁ → S₀).
Intersystem Crossing (ISC): A non-radiative transition to a state of different multiplicity, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). researchgate.net
The presence of chlorine atoms in this compound is expected to significantly influence these processes. The "heavy-atom effect" of chlorine enhances spin-orbit coupling, which facilitates intersystem crossing from the S₁ to the T₁ state. dmphotonics.com This increased efficiency of triplet state formation often leads to a decrease in fluorescence quantum yield and an increase in the potential for phosphorescence (radiative decay from T₁ to S₀) or other triplet-state mediated chemistry. researchgate.net
Photodegradation Mechanisms and Identification of Photoproducts in Aqueous and Organic Media
The photodegradation of polychlorinated naphthalenes (PCNs) in the environment is a critical transformation pathway. nih.gov When this compound absorbs light, particularly UV-A radiation, it can initiate a series of degradation reactions. The primary mechanism is often reductive dechlorination, where a C-Cl bond is broken, and the resulting aryl radical abstracts a hydrogen atom from the surrounding medium. nih.govnih.gov
The specific photoproducts formed depend heavily on the reaction environment.
In organic media (e.g., solvents like hexane (B92381) or methanol): Reductive dechlorination is often the dominant pathway, leading to products with fewer chlorine atoms.
In aqueous media: The presence of water and dissolved oxygen can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can attack the aromatic rings, resulting in hydroxylated photoproducts. nih.gov Further reactions can lead to ring-opening and the formation of smaller organic acids.
The identification of these photoproducts typically involves chromatographic separation followed by mass spectrometric detection (GC-MS or LC-MS), which allows for the determination of the molecular structures of the degradation intermediates. nih.govwiley.com
Table 3.4.2: Common Photoproducts of Polychlorinated Naphthalenes
| Photoproduct Type | Formation Mechanism | Typical Medium |
| Dechlorinated Naphthalenes | Reductive Dechlorination | Organic & Aqueous |
| Hydroxylated Naphthalenes | •OH Radical Attack | Aqueous |
| Dihydroxylated Naphthalenes | Further •OH Radical Attack | Aqueous |
| Naphthalene Diones (Quinones) | Oxidation of Hydroxylated Intermediates | Aqueous |
| Ring-Opened Products | Oxidative Cleavage of the Aromatic Ring | Aqueous |
Data inferred from studies on related polychlorinated naphthalenes. nih.govnih.gov
Photosensitization Processes and Singlet Oxygen Generation (if applicable)
A molecule that efficiently undergoes intersystem crossing to a long-lived triplet state can act as a photosensitizer. This process involves the transfer of energy from the excited triplet state of the photosensitizer (PS) to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. ugr.es
PS (T₁) + ³O₂ (ground state) → PS (S₀) + ¹O₂ (singlet state)
This energy transfer produces singlet oxygen (¹O₂), a highly reactive and powerful oxidizing agent. mdpi.com For a compound to be an effective photosensitizer for singlet oxygen generation, its triplet state energy must be higher than the energy required for the ³O₂ → ¹O₂ transition (approximately 95 kJ/mol). mdpi.com
Given that this compound is a halogenated polycyclic aromatic hydrocarbon, it possesses structural features conducive to photosensitization. The heavy-atom effect of its chlorine atoms should promote the formation of the triplet state (T₁), a prerequisite for the process. dmphotonics.com If the energy of this triplet state is sufficient, the compound could generate singlet oxygen upon irradiation with light of an appropriate wavelength. The efficiency of this process would need to be confirmed experimentally, for instance, by using chemical probes that react specifically with singlet oxygen. researchgate.net
Exploration of Rearrangement Reactions and Pericyclic Processes
The structural framework of this compound, characterized by its biaryl nature and the presence of activating substituents, suggests a potential for engaging in a variety of rearrangement and pericyclic reactions. These transformations are typically induced by thermal or photochemical stimuli and proceed through concerted mechanisms, often with high stereospecificity. While specific experimental data on this compound is not extensively documented in public literature, its reactivity can be inferred from established principles of organic chemistry and studies on analogous diaryl and fluorinated aromatic systems.
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.comtmv.ac.in Pericyclic reactions are a class of concerted reactions that proceed via a cyclic transition state, encompassing electrocyclizations, cycloadditions, and sigmatropic shifts. msu.eduub.edu
Photochemical Electrocyclization
One of the most plausible pericyclic reactions for this compound is a photochemical 6π-electrocyclization. This type of reaction is well-documented for stilbene (B7821643) and other diarylethene systems, which share the core structural motif of two aromatic rings connected to a double bond. researchgate.net In the case of this compound, the C1-C2 bond of the naphthalene ring and the connecting single bond to the dichlorophenyl ring can be viewed as part of a 1,3,5-hexatriene-like system.
Upon UV irradiation, the π-system can be excited, leading to a concerted ring closure between the C8 position of the naphthalene ring and the C2' position of the dichlorophenyl ring. This electrocyclic reaction would form a dihydrophenanthrene derivative. Subsequent oxidation, often facilitated by an oxidizing agent like iodine or even atmospheric oxygen, would lead to aromatization, yielding a substituted benzo[c]phenanthrene. The regioselectivity of this cyclization is dictated by the steric and electronic influences of the substituents.
Table 1: Hypothetical Photochemical 6π-Electrocyclization of this compound
| Reactant | Conditions | Intermediate Product (Hypothetical) | Final Product (Hypothetical) | Reaction Type |
| This compound | UV light (hν), Oxidizing Agent (e.g., I₂) | Dihydro-fluorodichlorobenzo[c]phenanthrene derivative | Fluoro-dichloro-benzo[c]phenanthrene derivative | 6π-Electrocyclization |
Potential Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. msu.edu For this compound, thermally or photochemically induced msu.eduresearchgate.net or thermofisher.comresearchgate.net-sigmatropic shifts could be envisioned, although these are generally less common for simple biaryl systems compared to electrocyclization. A hypothetical msu.eduresearchgate.net-sigmatropic shift could involve the migration of a hydrogen atom, potentially leading to a constitutional isomer. However, the high energy barrier for disrupting the aromaticity of the naphthalene and benzene rings makes such rearrangements challenging without specific structural features that would favor such a process.
Aryl Migration Rearrangements
While less common than electrocyclization, rearrangement reactions involving the migration of one of the aryl groups (anionotropic rearrangements) could potentially occur under specific, often harsh, conditions such as strong acid catalysis or high temperatures. wiley-vch.demvpsvktcollege.ac.in For instance, a 1,2-aryl shift could theoretically occur if a carbocation were generated at a position adjacent to the biaryl linkage. Such reactions are observed in specific contexts, for example, in the synthesis of 4-aryl-1,3-dihydroxy-2-naphthoates through a 1,2-aryl-migrative ring rearrangement. dntb.gov.ua However, for the parent compound this compound, generating the necessary electron-deficient center would require specific synthetic transformations.
The presence of the fluorine atom could also influence reactivity. While the C-F bond is strong, fluorinated aromatic compounds can undergo thermal rearrangements, as seen in studies of fluorinated pyridazines. rsc.org These processes are often complex and can lead to a mixture of isomeric products through mechanisms that may involve ring-opening and re-closure pathways.
Theoretical and Computational Investigations of 2 3,4 Dichlorophenyl 1 Fluoronaphthalene
Electronic Structure and Bonding Analysis
The electronic landscape of a molecule dictates its reactivity, stability, and spectroscopic characteristics. A thorough analysis of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene's electronic structure and bonding would provide fundamental insights into its chemical nature.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and optimized geometry of molecules. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations, likely employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, would be utilized to predict its ground state properties. doaj.org This level of theory is well-suited for calculating the geometries of halogenated aromatic compounds. nih.gov
Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-C (Naphthalene) Bond Length | ~1.37 - 1.43 Å |
| C-C (Phenyl) Bond Length | ~1.39 - 1.41 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.36 Å |
| C-C (Inter-ring) Bond Length | ~1.49 Å |
| Dihedral Angle (Naphthalene-Phenyl) | ~55° - 65° |
Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis
To further probe the electronic properties, ab initio methods like Hartree-Fock and semi-empirical methods could be employed to analyze the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's ability to donate or accept electrons. ssrn.comjeires.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. doaj.org A larger gap generally implies higher stability. researchgate.net
Table 2: Predicted Molecular Orbital Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the bond connecting the two aromatic rings allows for various spatial arrangements or conformations. Understanding these conformations and the molecule's dynamic behavior is crucial for predicting its interactions in different environments.
Identification of Energy Minima and Global Conformations
Conformational analysis would be performed by systematically rotating the dichlorophenyl ring relative to the naphthalene (B1677914) ring and calculating the potential energy at each step. This process, known as a potential energy surface scan, identifies stable conformations (energy minima) and the energy barriers between them. The conformation with the lowest energy is termed the global minimum. For halogenated biphenyl-type structures, the presence of ortho-substituents (the fluorine and a chlorine atom in this case) typically results in a non-planar (twisted) global minimum conformation due to steric hindrance. scivisionpub.com
Simulation of Molecular Behavior in Different Environments
Molecular dynamics (MD) simulations offer a way to observe the behavior of a molecule over time in a simulated environment, such as in a solvent like water or an organic solvent. nih.govresearchgate.net By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal how the solvent affects conformational preferences and intermolecular interactions. Such simulations would provide insights into the dynamic range of the dihedral angle and the stability of the molecule's conformation in solution.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. butlerov.comoup.com
Based on the optimized geometry obtained from DFT calculations, key spectroscopic properties can be predicted. Vibrational frequencies from a frequency calculation can be correlated with an experimental Infrared (IR) spectrum. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are invaluable for interpreting experimental data and confirming the molecular structure. acs.org
Table 3: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values |
|---|---|
| Key IR Frequencies (cm⁻¹) | C-Cl stretch: ~700-800 C-F stretch: ~1100-1200 Aromatic C=C stretch: ~1450-1600 |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: ~115-140 Carbon bonded to F: ~155-165 (split into a doublet) |
| ¹⁹F NMR Chemical Shift (ppm) | ~ -110 to -125 (relative to CFCl₃) |
Computational Vibrational Spectroscopy (FT-IR, Raman) for Mode Assignment
Computational vibrational spectroscopy serves as a powerful tool for the analysis and assignment of infrared (IR) and Raman spectra. By employing quantum chemical methods, primarily Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of a molecule in its ground state. These theoretical calculations provide a detailed understanding of the normal modes of vibration, which can be directly correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra.
For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to first optimize the molecular geometry to its lowest energy state. Following optimization, a frequency calculation is carried out to obtain the harmonic vibrational frequencies. The resulting calculated spectrum allows for the precise assignment of each vibrational mode to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, C-Cl stretching, and the characteristic C-F stretching.
A potential energy distribution (PED) analysis is typically conducted to quantify the contribution of individual internal coordinates to each normal mode, offering unambiguous assignments for complex vibrational bands that arise from the coupling of multiple motions. Such detailed assignments are crucial for interpreting experimental spectra and understanding the molecule's structural characteristics.
Hypothetical Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | FT-IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |
| ~3100-3000 | Medium | Strong | Aromatic C-H stretching |
| ~1600-1580 | Strong | Strong | Aromatic C=C stretching (Naphthalene ring) |
| ~1550-1450 | Strong | Medium | Aromatic C=C stretching (Benzene ring) |
| ~1270-1220 | Very Strong | Weak | C-F stretching |
| ~1150-1100 | Strong | Medium | In-plane C-H bending |
| ~850-750 | Strong | Strong | Out-of-plane C-H bending |
| ~700-600 | Strong | Medium | C-Cl stretching |
Prediction of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)
The electronic properties, including absorption (UV-Vis) and emission (fluorescence) spectra, of this compound can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the electronic excitation energies and oscillator strengths of molecules.
The process begins with the optimized ground-state geometry. TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Vis spectrum. These calculations provide insight into the nature of the electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems. To predict fluorescence, the geometry of the first excited state is optimized. The energy difference between the optimized first excited state and the ground state (at the excited state geometry) provides the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift. Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra measured in solution.
Hypothetical Predicted Electronic Transition Data
| Parameter | Predicted Value | Corresponding Transition |
| Max. Absorption Wavelength (λ_max) | ~310 nm | S₀ → S₁ (π→π) |
| Molar Absorptivity (ε) | High (calculated from oscillator strength) | - |
| Max. Emission Wavelength (λ_em) | ~380 nm | S₁ → S₀ |
| Stokes Shift | ~70 nm | - |
| Primary Orbitals Involved | HOMO → LUMO | π→π |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Confirmation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an indispensable tool for confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting isotropic chemical shielding constants.
These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Calculations are performed on the optimized molecular geometry. For ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, this method can predict the chemical shift for each unique nucleus in the molecule. The accuracy of these predictions allows for the unambiguous assignment of signals in the experimental NMR spectra, which is particularly useful for complex aromatic molecules with many similar protons or carbons. Comparing the calculated shifts with experimental data provides strong evidence for the proposed chemical structure.
Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| Naphthalene Ring | 7.5 - 8.2 | 125 - 135 |
| Dichlorophenyl Ring | 7.2 - 7.6 | 130 - 140 |
| C-F Carbon | - | ~160 (¹J_CF ~250 Hz) |
| C-Cl Carbons | - | ~132, ~134 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides profound insights into reaction mechanisms, offering a molecular-level view of how chemical transformations occur. For the synthesis of this compound, likely through a cross-coupling reaction such as a Suzuki or Stille coupling, computational methods can be used to map out the entire reaction pathway.
Transition State Theory Application for Reaction Pathways
Transition State Theory (TST) is a cornerstone for understanding reaction rates. Computationally, this involves locating the transition state (TS) structures for each elementary step in the proposed reaction mechanism (e.g., oxidative addition, transmetalation, reductive elimination). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The activation energy for each step is determined by the energy difference between the reactant(s) for that step and the corresponding transition state. The identification of the rate-determining step—the step with the highest activation barrier—is a key outcome of this analysis. Vibrational frequency calculations are performed on all stationary points to confirm their nature; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Applications in Advanced Materials Science
Polymer Chemistry and Macromolecular Architectures
There are no available studies that report the investigation of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene as a monomer for the synthesis of conjugated polymers. Research in this area typically involves the design and synthesis of monomers that can be polymerized through methods such as Suzuki, Stille, or direct arylation polymerization. While the halogenated sites on this compound could potentially serve as reactive handles for such polymerization reactions, no literature has been found that documents such attempts or characterizes the resulting polymers. Therefore, no data on polymer yields, molecular weights, or polydispersity indices can be provided.
Consistent with the lack of information on its use as a monomer, there are no reports on the incorporation of this compound into optoelectronic polymer systems. The evaluation of a new monomer in optoelectronics would typically involve synthesizing copolymers and characterizing their photophysical and electrochemical properties, such as UV-visible absorption, photoluminescence, and cyclic voltammetry, to determine their potential for use in electronic devices. As no such research has been published for this specific compound, no data on its effects on the optical or electronic properties of polymer systems is available.
Spectroscopic and Analytical Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental to assessing the purity of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene and isolating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of this compound. A reversed-phase HPLC method is typically employed for non-polar compounds of this nature. nih.gov The method's specificity and precision make it suitable for quantitative analysis in research and quality control settings. researchgate.net
In a typical application, the compound is dissolved in a suitable organic solvent and injected into the HPLC system. Separation is achieved on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure efficient separation of the target compound from any impurities. researchgate.net A photodiode array (PDA) detector is commonly used to monitor the elution, allowing for detection at the wavelength of maximum absorbance for the analyte, which for similar aromatic compounds is often around 230 nm. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile (B52724)/Methanol/Buffer (e.g., Potassium Phosphate) mixture |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at ~230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and thermally stable compounds within a mixture. For this compound, GC-MS analysis would involve injecting a vaporized sample into a gas chromatograph. The compound would travel through a capillary column and separate from other components based on its boiling point and interactions with the column's stationary phase. hpst.cz
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. This spectrum can be compared against spectral libraries for identification. The molecular ion peak would correspond to the compound's molecular weight, and the isotopic pattern, particularly due to the two chlorine atoms, would be a key identifying feature. GC-MS is highly effective for analyzing reaction mixtures to identify byproducts or for detecting trace levels of the compound in various matrices. thermofisher.comthermofisher.com
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of an organic compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of the protons. For this compound, the spectrum would show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). hopemaxchem.com The protons on the naphthalene (B1677914) ring system and the dichlorophenyl ring would exhibit distinct chemical shifts influenced by the electronegative fluorine and chlorine substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to determine the relative positions of the protons on each aromatic ring. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line. The chemical shifts of the carbons in this compound would be influenced by the attached atoms (H, C, F, Cl). A key feature would be the carbon atom bonded to the fluorine, which would appear as a doublet due to one-bond ¹³C-¹⁹F coupling. blogspot.com Carbons located two or three bonds away from the fluorine atom would also exhibit smaller C-F coupling constants. blogspot.comrsc.org
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly suitable for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single primary signal, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment. alfa-chemistry.com The signal would likely be split into a multiplet due to coupling with nearby protons on the naphthalene ring (ortho and meta ¹H-¹⁹F coupling). huji.ac.il This provides crucial information about the fluorine's position on the aromatic ring. nih.gov
Table 2: Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H | ~7.0 - 8.5 | Multiple signals in the aromatic region with complex coupling patterns (J-coupling). |
| ¹³C | ~110 - 160 | Distinct signals for each unique carbon; large one-bond C-F coupling and smaller long-range C-F couplings. |
| ¹⁹F | ~ -100 to -130 (vs. CFCl₃) | A single multiplet resulting from coupling to adjacent aromatic protons. |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the naphthalene ring and on the dichlorophenyl ring. This allows for the mapping of the proton connectivity within each separate ring system. uvic.ca
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning the ¹³C signals based on the already-assigned ¹H signals, confirming which proton is attached to which carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). sdsu.edu This is arguably the most critical 2D experiment for this molecule, as it would show correlations between the protons on one ring and the carbons on the other, thereby confirming the precise point of attachment between the 3,4-dichlorophenyl group and the 1-fluoronaphthalene (B124137) moiety. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. copbela.org
Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation at different frequencies. For this compound, the spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-F and C-Cl stretching vibrations would give rise to strong bands in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 700 cm⁻¹. The specific pattern of absorptions in the fingerprint region, particularly the C-H out-of-plane bending bands below 900 cm⁻¹, can also provide information about the substitution pattern on the aromatic rings. copbela.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this molecule, the symmetric "breathing" modes of the aromatic rings would likely produce strong Raman signals. researchgate.net
Table 3: Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
| C-F Stretch | IR | 1100 - 1250 |
| C-Cl Stretch | IR | 700 - 850 |
| Aromatic C-H Out-of-Plane Bend | IR | 650 - 900 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the characterization of novel compounds like this compound. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. libretexts.orgchemguide.co.uk This high degree of accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass. libretexts.org
For this compound, the molecular formula is C₁₆H₉Cl₂F. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁹F = 18.998403), the theoretical monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and theoretical mass, typically within a few parts per million (ppm), confirms the molecular formula. nih.govresearchgate.net
Beyond confirming the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. nih.gov When the molecular ion is subjected to energy, typically through electron impact (EI), it can break apart into smaller, characteristic fragment ions. The fragmentation of polychlorinated biaryl compounds often involves the sequential loss of chlorine atoms. nih.govdioxin20xx.orgresearchgate.net For this compound, expected fragmentation pathways would include the loss of a chlorine radical ([M-Cl]⁺), followed by the loss of a second chlorine radical ([M-2Cl]⁺). The cleavage of the bond between the naphthalene and dichlorophenyl rings is also a plausible fragmentation pathway.
The analysis of these fragments helps to piece together the molecular structure. The presence of the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and in chlorine-containing fragments further corroborates the presence and number of chlorine atoms in the molecule.
Table 1: Theoretical HRMS Data for this compound and Expected Fragments
| Ion | Formula | Theoretical Exact Mass (Da) | Description |
| [M]⁺• | [C₁₆H₉³⁵Cl₂F]⁺• | 290.0143 | Molecular Ion |
| [M+2]⁺• | [C₁₆H₉³⁵Cl³⁷ClF]⁺• | 292.0113 | Molecular Ion Isotope Peak |
| [M-Cl]⁺ | [C₁₆H₉³⁵ClF]⁺ | 255.0458 | Loss of one Chlorine atom |
| [M-2Cl]⁺ | [C₁₆H₉F]⁺ | 219.0766 | Loss of two Chlorine atoms |
| [C₁₀H₆F]⁺ | [C₁₀H₆F]⁺ | 145.0453 | Fluoronaphthalene fragment |
| [C₆H₃Cl₂]⁺ | [C₆H₃³⁵Cl₂]⁺ | 144.9639 | Dichlorophenyl fragment |
Note: Masses are calculated for the most abundant isotopes. The table is illustrative of expected data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. anton-paar.com For biaryl compounds like this compound, a key structural parameter is the dihedral angle between the planes of the naphthalene ring system and the dichlorophenyl ring. nih.goviucr.org This angle is dictated by steric hindrance between adjacent atoms on the two rings and electronic effects.
The first and often most challenging step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. anton-paar.com Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. wikipedia.org By analyzing the geometric positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms are determined.
A successful crystallographic study of this compound would provide:
Unambiguous confirmation of the molecular structure , showing the connectivity of all atoms.
Precise geometric parameters , including the lengths of all C-C, C-H, C-Cl, and C-F bonds, as well as the angles between them.
Information on intermolecular interactions in the crystal lattice. Halogenated aromatic compounds are known to participate in various non-covalent interactions, such as π–π stacking, C-H···π interactions, and halogen bonding, which influence how the molecules pack together in the solid state. researchgate.netmdpi.comnih.gov
Table 2: Illustrative Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Example of Expected Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-Cl ≈ 1.74 Å; C-F ≈ 1.35 Å |
| Bond Angles | The angle formed by three connected atoms. | e.g., C-C-C angles within aromatic rings ≈ 120° |
| Dihedral Angle | The angle between the naphthalene and dichlorophenyl planes. | Expected to be > 0° due to steric hindrance. |
| Intermolecular Contacts | Short distances between atoms of adjacent molecules. | Evidence for halogen bonds, π–π stacking, etc. mdpi.com |
Note: This table lists the types of data generated from an X-ray crystallography experiment; the example values are hypothetical.
Future Research Directions and Unanswered Questions
Exploring Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted naphthalenes, especially those bearing multiple halogen atoms, presents considerable challenges in terms of regioselectivity and environmental impact. Traditional methods often rely on multi-step procedures with harsh reagents and produce significant waste. Future research must prioritize the development of elegant and sustainable synthetic strategies to access 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene and its derivatives.
One promising avenue is the advancement of C-H functionalization reactions. researchgate.net Direct arylation of a fluoronaphthalene core with a dichlorobenzene derivative, or vice versa, could provide a more atom-economical route compared to classical cross-coupling reactions that require pre-functionalized starting materials. The development of catalysts that can selectively activate specific C-H bonds on the naphthalene (B1677914) and dichlorophenyl rings will be crucial for the success of this approach.
Furthermore, flow chemistry presents an opportunity to enhance the safety and efficiency of reactions that may involve hazardous reagents or intermediates. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to higher yields, improved selectivity, and easier scalability. Investigating the synthesis of this compound using microreactor technology could unlock more sustainable manufacturing processes.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Arylation | Atom economy, reduced steps | Regioselectivity, catalyst development |
| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, reaction optimization |
| Electrophilic Cyclization nih.gov | Mild conditions, diverse functionalities | Precursor synthesis, regiocontrol |
Deeper Mechanistic Understanding of Complex Reactions Involving Halogenated Naphthalenes
A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of halogenated naphthalenes is paramount for rational design and optimization. For a molecule like this compound, several mechanistic questions remain unanswered. For instance, in transition metal-catalyzed cross-coupling reactions, the interplay between the different halogen substituents (fluorine and chlorine) on the reactivity and selectivity is a complex issue.
Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, alongside computational modeling to elucidate the intricate steps of these reactions. Understanding the oxidative addition, transmetalation, and reductive elimination steps in detail can lead to the design of more efficient and selective catalysts. Moreover, investigating the potential for and mechanisms of visible-light-induced reactions could open up new, more sustainable synthetic pathways. rsc.org
Expanding the Scope of Material Science Applications through Structure-Property Tuning
The unique arrangement of halogen atoms and the extended π-system in this compound suggests its potential for a range of material science applications. The chlorine and fluorine substituents can significantly influence the molecule's electronic properties, crystal packing, and intermolecular interactions. rsc.org
Future investigations should focus on systematically modifying the structure of this compound to tune its properties for specific applications. For example, the introduction of electron-donating or -withdrawing groups could modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The impact of structural variations on the solid-state packing and, consequently, the charge transport properties should be a key area of study.
| Potential Application | Key Property to Tune | Structural Modification Strategy |
| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum efficiency | Introduction of chromophoric groups |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Modification of side chains to control packing |
| Organic Photovoltaics (OPVs) | Absorption spectrum, energy levels | Creation of donor-acceptor architectures |
Advancements in Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has emerged as an indispensable tool in modern chemical research. nih.gov For a molecule like this compound, where experimental data may be scarce, in silico studies can provide valuable predictive insights into its properties and reactivity. researchgate.net
Future research should leverage advanced computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to predict the geometric, electronic, and photophysical properties of this compound. researchgate.net These calculations can guide synthetic efforts by identifying promising derivatives with desired characteristics. Furthermore, molecular dynamics simulations can be employed to understand the intermolecular interactions and predict the crystal packing of this and related molecules, which is crucial for designing materials with optimal solid-state properties. The development of more accurate and efficient computational models for halogen bonding and other non-covalent interactions will be particularly important for this class of compounds. acs.org
| Computational Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure | Guidance for synthetic targets |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption, emission spectra | Design of optoelectronic materials |
| Molecular Dynamics (MD) | Crystal packing, intermolecular forces | Prediction of solid-state properties |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene?
- Methodology : Synthesis typically involves halogenation and coupling reactions. For example, fluorination at the naphthalene ring (position 1) can be achieved via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions . The 3,4-dichlorophenyl group is introduced via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 3,4-dichlorophenyl. Purification is critical; column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or DCM/hexane) ensures product integrity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substituent positions. For example, the fluorine atom at position 1 deshields adjacent protons, while the dichlorophenyl group splits signals due to coupling .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 310.0) and fragmentation patterns .
- FTIR : Identifies C-F (1080–1120 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. Reference databases like NIST Chemistry WebBook aid in peak assignment .
Q. How should researchers design toxicity studies for halogenated naphthalene derivatives?
- Methodology : Follow protocols from toxicological profiles of analogous compounds (e.g., naphthalene derivatives in and ). Key parameters:
- Exposure Routes : Oral (gavage), inhalation (aerosolized particles), or dermal application .
- Endpoints : Hepatic/renal function (serum ALT, creatinine), histopathology, and oxidative stress markers (GSH, MDA levels) .
- Controls : Use vehicle-only groups and reference compounds (e.g., 1-fluoronaphthalene) to isolate effects of the dichlorophenyl moiety .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for halogenated naphthalenes be resolved?
- Methodology :
- Literature Screening : Apply inclusion criteria (e.g., ’s Table B-3) to filter studies by species (rodents vs. human cell lines), dose ranges, and exposure duration. Prioritize studies with robust statistical power (n ≥ 6) .
- Meta-Analysis : Use tools like RevMan to assess heterogeneity. For example, discrepancies in hepatic toxicity may arise from metabolic differences (CYP450 isoforms) across species .
- In Vitro/In Vivo Correlation : Validate findings using primary hepatocytes and transgenic models (e.g., CYP2E1 knockouts) to isolate metabolic pathways .
Q. What computational strategies predict the solvation behavior and stability of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS with force fields (e.g., OPLS-AA) to model solvent interactions. Polar solvents (DMSO, ethanol) stabilize the compound via dipole-dipole interactions .
- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of solvation in varying solvents. Chlorine and fluorine atoms contribute to hydrophobicity (logP ≈ 3.5), favoring nonpolar solvents .
- PubChem Data : Cross-reference computed properties (e.g., InChIKey, SMILES) with experimental data to validate models .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity with cytochrome P450 enzymes or aryl hydrocarbon receptors. The dichlorophenyl group may act as a hydrophobic anchor in binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for protein-ligand interactions .
- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
